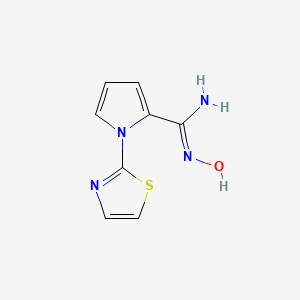
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound that features a unique combination of a thiazole ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, typically using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, EDCI, HOBt.
Major Products
科学的研究の応用
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and signal transduction.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用機序
The mechanism of action of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the imidamide group.
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboximidamide: Similar structure but lacks the hydroxy group.
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but has a carboxylate group instead of the imidamide group.
Uniqueness
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is unique due to the presence of both the hydroxy group and the imidamide group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
生物活性
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationship (SAR), and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C8H8N4OS. Its structure features a pyrrole ring substituted with a thiazole moiety and a hydroxyl group, which contributes to its biological activity. The compound's molecular structure is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the thiazole ring followed by the introduction of the hydroxyl and carboximidamide functionalities. Various methodologies have been reported in literature, showcasing different approaches to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive | 31.25 |
| Gram-negative | 62.50 |
Anticancer Activity
The compound has also shown promising anticancer activity in various cancer cell lines. For instance, studies have reported IC50 values indicating its cytotoxic effects on human cancer cells such as HepG2 (liver cancer) and A431 (skin cancer). The structure-activity relationship analysis suggests that modifications to the thiazole or pyrrole moieties can enhance cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 45.0 |
| A431 | 50.5 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. Molecular docking studies have suggested potential interactions with target proteins, leading to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.
- Cancer Cell Proliferation : In another investigation, the compound was tested on various cancer cell lines, revealing that it induced cell cycle arrest and apoptosis through mitochondrial pathways.
特性
CAS番号 |
685107-91-9 |
|---|---|
分子式 |
C8H8N4OS |
分子量 |
208.24 g/mol |
IUPAC名 |
N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |
InChIキー |
OZNSWYKDCHOUMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
異性体SMILES |
C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2 |
正規SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
ピクトグラム |
Corrosive; Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















